molecular formula C12H14ClNO2 B1478290 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one CAS No. 2091104-93-5

2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one

Cat. No.: B1478290
CAS No.: 2091104-93-5
M. Wt: 239.7 g/mol
InChI Key: OXZMFJZZCHLWJB-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one” is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications in various fields. It is also known as CIME. The compound is part of the indole family, a group of bioactive aromatic compounds that have shown clinical and biological applications .


Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, has been a topic of interest among researchers . Indole derivatives have been found in many important synthetic drug molecules, which have provided valuable insights for treatment and have shown high affinity to multiple receptors, aiding in the development of new useful derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is part of the indole family, which is also known as benzopyrrole . This family contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The chemical reactions of “this compound” and other indole derivatives have been studied for their various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anti-inflammatory Applications : A study focused on synthesizing a series of derivatives related to indole, including compounds resembling "2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one," for their anti-inflammatory activity. These derivatives were evaluated in animal models, showcasing potential as anti-inflammatory agents (Rehman, Saini, & Kumar, 2022).

Antibacterial and Antifungal Activities

  • Antimicrobial Properties : Another study synthesized new 1H-Indole derivatives with a focus on antimicrobial efficacy. These compounds, including structures akin to "this compound," demonstrated significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (2020).

Chemical Synthesis and Material Science

  • Nucleophilic Substitution Reactions : Research on "2-Chloro-1-methoxymethylindole-3-carboxaldehyde" explored its reactivity with nitrogen nucleophiles, yielding 2-substituted indoles. This work highlights the utility of such compounds in complex organic syntheses, potentially paving the way for the synthesis of bioactive molecules or novel materials (Comber & Moody, 1992).

Properties

IUPAC Name

2-chloro-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-8-9-3-2-4-11-10(9)5-6-14(11)12(15)7-13/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZMFJZZCHLWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C2CCN(C2=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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